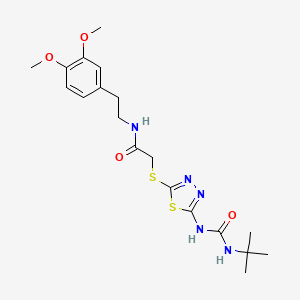
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C19H27N5O4S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring, a thioether linkage, and a urea functional group, which contribute to its pharmacological properties. The unique structural characteristics suggest possible applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of the compound is C13H19N7O2S3, with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances hydrophobic interactions, which may influence the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N7O2S3 |
| Molecular Weight | 401.5 g/mol |
| Structural Features | Thiadiazole ring, Urea group |
Biological Activity Overview
Research indicates that compounds containing thiadiazole and urea moieties often exhibit diverse biological activities. The specific biological activities of this compound are yet to be fully elucidated; however, preliminary studies suggest potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi. The structural features of this compound may enhance its interaction with microbial targets:
- Mechanism : Potential interference with microbial cell wall synthesis or function.
- Comparative Analysis : Similar thiadiazole compounds have demonstrated activity against pathogens such as E. coli and Staphylococcus aureus.
Case Studies and Research Findings
- Anticancer Activity : A study on related thiadiazole derivatives indicated that some exhibited cytotoxic effects against cancer cell lines. Notably, derivatives showed IC50 values lower than standard chemotherapeutic agents like cisplatin, suggesting promising anticancer potential.
- Anti-inflammatory Properties : In vitro studies suggest that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
- Synergistic Effects : The combination of thiadiazole with other pharmacophores could lead to enhanced biological activity through synergistic mechanisms.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiadiazole derivatives | Thiadiazole ring | Antimicrobial | Various substitutions enhance activity |
| Urea-based compounds | Urea linkage | Antibacterial | Broad-spectrum potential |
| 1,3,4-Thiadiazole | Diverse substitutions | Antifungal | Specific enzyme inhibition |
特性
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S2/c1-19(2,3)22-16(26)21-17-23-24-18(30-17)29-11-15(25)20-9-8-12-6-7-13(27-4)14(10-12)28-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPTYBDCTFFVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














